Sulfato de Azul de Nilo

Descripción general

Descripción

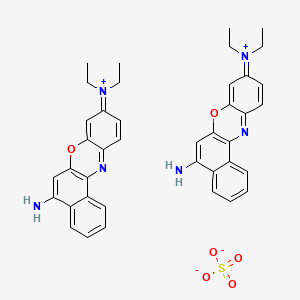

Nile Blue A sulfate is a synthetic dye belonging to the phenoxazine family, known for its high fluorescence and photostability. It has been extensively used for imaging lysosomes and lipids in vitro due to its solvent-dependent optical properties, which make it an ideal scaffold for the development of pH probes and local polarity indicators. Despite its wide applications, literature reviews focusing on its synthesis, molecular structure, and chemical properties are scarce, with significant developments in the field occurring in recent years (Martinez & Henary, 2016).

Synthesis Analysis

Nile Blue A and its analogs are synthesized from the benzo[a]phenoxazine family, involving condensation reactions under specific conditions. The synthesis process aims to achieve compounds with high quantum yields and desirable solvent-dependent optical properties for various applications, including the development of sensitive probes for biological and chemical analysis (Jose, Ueno, & Burgess, 2009).

Molecular Structure Analysis

The molecular structure of Nile Blue A is characterized by its benzo[a]phenoxazine core, which is responsible for its distinctive optical properties. This structure supports solvent-dependent fluorescence and photostability, making Nile Blue A a versatile dye for scientific research. The molecular orientation and structure-activity relationships of Nile Blue A can be further explored through techniques such as surface-enhanced Raman scattering (SERS), providing insights into its interaction with various substrates (Wilson & Willets, 2016).

Chemical Reactions and Properties

Nile Blue A's chemical reactions are influenced by its interaction with different molecules and environmental conditions. For instance, its reaction with bromate in acidic solutions exhibits complex kinetics, leading to the formation of de-ethylated N-oxide derivatives. This reaction is significant for understanding the dye's behavior in various chemical environments (Jonnalagadda & Gollapalli, 2001).

Physical Properties Analysis

The physical properties of Nile Blue A, including its absorption and emission spectra, are notably solvent-dependent. Its spectra are significantly influenced by the molecular environment, exhibiting variations larger than 100 nm between different solvents. The absorption and emission maxima of Nile Blue A in vacuo provide a baseline for interpreting its behavior in solution-phase spectra, highlighting the importance of solvent interactions in determining the dye's optical properties (Stockett, Houmøller, & Nielsen, 2016).

Aplicaciones Científicas De Investigación

Detección Electroquímica

El sulfato de Azul de Nilo se ha utilizado en el desarrollo de sensores electroquímicos. Los investigadores han diseñado una plataforma de detección basada en nanotubos de carbono de pared múltiple (MWCNT) funcionalizados con COOH modificados con electrodos de carbono vítreo (GCE) para la detección de concentraciones nanomolares de this compound. Este sensor demostró un amplio rango de linealidad y un límite de detección bajo, lo que lo convierte en una herramienta poderosa para detectar este compuesto {svg_1}.

Degradación Fotocatalítica

La degradación fotocatalítica del compuesto se ha estudiado utilizando nanopartículas de TiO2 como catalizador. Este proceso es significativo para aplicaciones ambientales, como la degradación de colorantes en aguas residuales. Se demostró que la degradación fotocatalítica del this compound fue eficiente, logrando hasta un 95% de degradación, lo que podría monitorearse tanto visual como electroquímicamente {svg_2}.

Tinción Histológica

El this compound es una tinción histológica bien conocida. Es particularmente útil para diferenciar entre melaninas y lipofuscinas en secciones de tejido. Esta propiedad de tinción es valiosa para los investigadores en el campo de la patología y la histología, ya que ayuda en la visualización y el estudio de la morfología del tejido {svg_3}.

Tinción de Lípidos en Células

Además de las aplicaciones histológicas, el this compound se puede utilizar para teñir lípidos dentro de las células. Esto es particularmente útil en el estudio de la biología celular y la bioquímica, donde la comprensión de la distribución y la dinámica de los lípidos es crucial. La capacidad del compuesto para teñir lípidos lo convierte en una herramienta útil para los investigadores que estudian el almacenamiento y el metabolismo de lípidos celulares {svg_4}.

Microscopía de Fluorescencia

Debido a sus propiedades fluorescentes, el this compound se utiliza en microscopía de fluorescencia. Se puede utilizar para teñir núcleos celulares y también se emplea junto con otras técnicas para visualizar gránulos de polihidroxibutírico en células procariotas y eucariotas. Su alto rendimiento cuántico en solventes no polares lo convierte en un tinte valioso para aplicaciones de imagen basadas en fluorescencia {svg_5}.

Detección de Glucosa

El this compound se ha utilizado en la preparación de sensores amperométricos de glucosa. Estos sensores son importantes para el monitoreo de los niveles de glucosa en diversas aplicaciones, incluidos los diagnósticos médicos y la investigación. El uso de this compound en estos sensores destaca su papel en el desarrollo de ensayos bioquímicos sensibles y selectivos {svg_6}.

Mecanismo De Acción

Target of Action

Nile Blue Sulfate, also known as Nile Blue A Sulfate, is primarily used as a stain in biology and histology . Its primary targets are cell nuclei and lipids within cells . It imparts a blue color to cell nuclei and differentiates between neutral lipids (triglycerides, cholesteryl esters, steroids) which are stained pink and acids (fatty acids, chromolipids, phospholipids) which are stained blue .

Mode of Action

Nile Blue Sulfate interacts with its targets by imparting color to them. This is achieved through the process of staining, where the compound binds to specific cellular components and changes their color . This allows for the visualization of these components under a microscope . The compound’s interaction with lipids is particularly noteworthy, as it can differentiate between neutral lipids and acidic lipids based on the color they are stained .

Biochemical Pathways

It is known that the compound plays a role in the visualization of lipids within cells . This can be particularly useful in studying lipid metabolism and related biochemical pathways.

Pharmacokinetics

As a stain used in biological and histological studies, it is typically applied directly to the sample and observed under a microscope . Therefore, its bioavailability is largely dependent on its ability to bind to its targets and impart color to them.

Result of Action

The primary result of Nile Blue Sulfate’s action is the staining of cell nuclei and lipids within cells . This allows for the visualization of these components under a microscope . The compound’s ability to differentiate between neutral and acidic lipids based on the color they are stained can provide valuable information about the lipid composition of the sample .

Action Environment

The action of Nile Blue Sulfate can be influenced by various environmental factors. For instance, the compound’s fluorescence shows especially in nonpolar solvents with a high quantum yield . Additionally, the absorption and emission maxima of Nile Blue Sulfate are strongly dependent on pH and the solvents used . These factors can influence the compound’s staining action, efficacy, and stability.

Direcciones Futuras

Nile Blue A has been used in the detection of free fatty acids and triglycerides in cells for imaging and flow cytometry . It has potential applications in rapid and robust quantification of dsDNA in field settings . The use of Nile Blue A in conjunction with its derivative Nile Red for fluorescent cell imaging is a promising area of research .

Propiedades

IUPAC Name |

(5-aminobenzo[a]phenoxazin-9-ylidene)-diethylazanium;sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C20H19N3O.H2O4S/c2*1-3-23(4-2)13-9-10-17-18(11-13)24-19-12-16(21)14-7-5-6-8-15(14)20(19)22-17;1-5(2,3)4/h2*5-12,21H,3-4H2,1-2H3;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIRDPEPUXNCOLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](=C1C=CC2=NC3=C(C=C(C4=CC=CC=C43)N)OC2=C1)CC.CC[N+](=C1C=CC2=NC3=C(C=C(C4=CC=CC=C43)N)OC2=C1)CC.[O-]S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H40N6O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2381-85-3 (Parent) | |

| Record name | Nile Blue sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003625578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

732.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Green, blue, steel gray, or black powder; [Acros Organics MSDS] | |

| Record name | Nile Blue | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15954 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

3625-57-8 | |

| Record name | Nile Blue sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003625578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis[5-amino-9-(diethylamino)benzo[a]phenoxazin-7-ium] sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.757 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

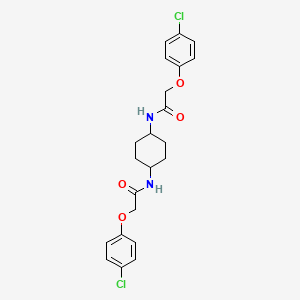

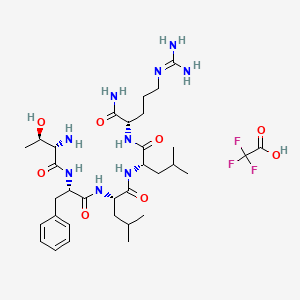

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(diethylamino)phenyl]-N-[3-(2-methyl-1H-indol-1-yl)propyl]acetamide](/img/structure/B1193841.png)

![6-{4-[3-(dimethylamino)propoxy]phenyl}-2-(methylsulfonyl)-N-[3-(1H-pyrazol-1-yl)propyl]pyrimidin-4-amine](/img/structure/B1193851.png)